Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-10(2,3)18-9(15)13-12(6-14)7-16-11(4,5)17-8-12/h6H,7-8H2,1-5H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRONBRDHNAYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C=O)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde under controlled conditions. One common method involves the use of oxalyl chloride and dimethyl sulfoxide (DMSO) in a dry solvent at low temperatures . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones . The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is its formyl group on the dioxane ring. Below is a comparative analysis with structurally related analogs:
Physicochemical Properties
- Solubility: The target compound’s polar carbamate and formyl groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like the naphthalene derivative .
- Stability: The Boc group enhances stability relative to esters (e.g., 2-propenoic acid ester), which are prone to hydrolysis .
Biological Activity
Tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 259.30 g/mol. It is primarily used in organic synthesis and is being researched for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its reactive formyl group, which can participate in various chemical reactions. These include:
- Nucleophilic Addition: The formyl group can react with nucleophiles, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
- Condensation Reactions: The compound can undergo condensation with alcohols or amines, potentially leading to the formation of more complex structures.
These reactions suggest that the compound could interact with biomolecules, influencing metabolic pathways and possibly exhibiting therapeutic effects.
Research Findings
Recent studies have focused on the compound's potential therapeutic applications. While specific clinical data on this compound is limited, it has been investigated as an intermediate in drug development and for its interactions with biological systems.
Case Studies
-
Antioxidant Activity:
- A study explored the antioxidant properties of similar dioxane derivatives. It was found that compounds with formyl groups exhibited significant free radical scavenging activity, which may be relevant for developing therapies against oxidative stress-related diseases.
-
Enzyme Interaction:
- Research into related compounds indicated that dioxane derivatives could modulate cytochrome P450 enzyme activity. This suggests that this compound may influence drug metabolism and efficacy through similar mechanisms.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| This compound | Structure | Potential antioxidant and enzyme modulator |
| Tert-butyl (5-hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | Structure | Antioxidant properties |
| Tert-butyl (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)carbamate | Structure | Possible anti-inflammatory effects |
This table highlights how variations in functional groups impact biological activity and potential therapeutic applications.
Q & A
Q. What are the common synthetic routes for tert-butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate?
Methodological Answer: The synthesis typically involves coupling reactions using tert-butyl carbamate derivatives. For example, HATU/DIEA-mediated amidation can be employed to introduce the carbamate group to the dioxane scaffold. A stepwise approach includes:
- Dissolving the precursor (e.g., 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid) in DMF.
- Activating the carboxylic acid with HATU and DIEA.
- Coupling with a hydroxylamine or amine-containing intermediate under inert atmosphere. Purification via reverse-phase flash chromatography (RP-FC) yields the final product, with yields around 30–65% . Photoredox-catalyzed amination (e.g., using tert-butyl carbamate in chromone synthesis) is an alternative for introducing amino groups .
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer: Characterization involves:
- NMR spectroscopy : Analysis of and chemical shifts to confirm the dioxane ring conformation and carbamate substitution. For example, tert-butyl carbamate derivatives show distinct peaks for the tert-butyl group (~1.4 ppm in ) and carbonyl carbons (~150–160 ppm in ) .
- Mass spectrometry (ESI or HPLC-MS) : Molecular ion peaks (e.g., [M+H]) validate the molecular weight (e.g., 327.32 g/mol for related derivatives) .
- X-ray crystallography : Resolving hydrogen bonding patterns in crystal structures (e.g., using SHELXL for refinement) .
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer: The compound serves as:
- A protecting group for amines, leveraging the acid-labile tert-butyl carbamate (Boc) group. Deprotection under acidic conditions (e.g., TFA) regenerates the free amine .
- An intermediate in drug discovery, particularly for synthesizing lactonized statin side chains or chromone derivatives via photocatalyzed amination .
Advanced Research Questions
Q. How can crystallographic data for this compound be resolved using SHELX software, and what challenges arise?
Methodological Answer: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:
- Data integration : Modern detectors generate high-resolution data, requiring careful scaling and absorption correction to avoid overfitting .
- Hydrogen atom placement : For carbamate derivatives, riding models or difference Fourier maps are used to locate H atoms involved in hydrogen bonds. Challenges include resolving twinned crystals or high thermal motion in the tert-butyl group. SHELXL’s robust algorithms mitigate these issues by allowing anisotropic refinement and twin-law corrections .
Q. How do conflicting data on hydrogen bond interactions in crystal structures arise, and how can they be resolved?
Methodological Answer: Discrepancies in hydrogen bond data (e.g., bond lengths or angles) may stem from:
- Crystallization conditions : Solvent polarity and temperature affect packing. For example, polar solvents stabilize stronger O–H···N bonds in carbamates .
- Dynamic disorder : Flexible tert-butyl groups may adopt multiple conformations, complicating electron density maps. Resolution involves:
- Comparing multiple datasets under varied conditions.
- Using computational tools (e.g., Mercury CSD) to analyze bond geometry statistically .
Q. What strategies ensure the stability of the formyl group during synthetic modifications?
Methodological Answer: The formyl group is prone to oxidation or nucleophilic attack. Mitigation strategies include:
- Protection : Converting the formyl to a stable acetal or imine intermediate before further reactions.
- Low-temperature reactions : Performing nucleophilic additions (e.g., Grignard reactions) at –78°C to minimize side reactions.
- Inert atmosphere : Using argon/nitrogen to prevent oxidation during coupling steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
